molecular formula C27H24Cl2N2O4S B2654564 N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide CAS No. 314042-74-5

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2654564
CAS No.: 314042-74-5
M. Wt: 543.46
InChI Key: KNYLHCADWJICSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide (hereafter referred to by its systematic name) is a carbazole derivative featuring a 3,6-dichlorinated carbazole core, a 2-hydroxypropyl linker, a furan-2-ylmethyl group, and a 4-methylbenzenesulfonamide (tosyl) moiety. Its molecular formula is C₃₀H₂₇Cl₂N₃O₄S, with a molecular weight of 596.52 g/mol. The dichloro substitutions on the carbazole ring enhance electron-withdrawing properties, while the tosyl group contributes to hydrophobic interactions. This compound has been explored for neurogenic and circadian clock-modulating activities .

Properties

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl2N2O4S/c1-18-4-8-23(9-5-18)36(33,34)30(17-22-3-2-12-35-22)15-21(32)16-31-26-10-6-19(28)13-24(26)25-14-20(29)7-11-27(25)31/h2-14,21,32H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYLHCADWJICSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide, commonly referred to as 10074-A4, is a synthetic compound notable for its biological activity, particularly as a c-Myc inhibitor. This compound has garnered attention due to its potential applications in cancer therapy and its interaction with various biological pathways.

  • Molecular Formula: C18H14Cl2N2O3S
  • Molecular Weight: 409.286 g/mol
  • CAS Number: 312631-87-1
  • Structure: The compound features a complex structure with a dichlorocarbazole moiety and a sulfonamide group, which are critical for its biological activity.

10074-A4 functions primarily as a c-Myc inhibitor , a protein that plays a crucial role in cell proliferation and growth. The binding of 10074-A4 to c-Myc disrupts its interaction with target genes, leading to reduced expression of oncogenes associated with cancer progression.

Key Findings:

  • Cell Cycle Arrest: In HL-60 leukemia cells, 10074-A4 induced cell cycle arrest in the S phase at concentrations ranging from 25 to 50 μM over a 24-hour period. The IC50 value was determined to be approximately 15.1 μM .
  • Gene Expression Modulation: The compound significantly inhibited the mRNA levels of c-Myc target genes, including CCND2 (Cyclin D2) and CDK4 (Cyclin-dependent kinase 4), which are essential for cell cycle regulation .

Biological Activity and Efficacy

The biological activity of 10074-A4 has been evaluated in various studies:

Study ReferenceCell LineConcentrationDurationObserved Effect
Chen et al. (2016)HL-6025-50 μM24 hoursCell cycle arrest in S phase
Fan et al. (2013)VariousNot specifiedNot specifiedBinding dynamics with c-Myc370-409

Case Studies

  • In Vitro Studies: In vitro experiments demonstrated that treatment with 10074-A4 led to significant apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent.
  • Animal Models: Preliminary animal studies indicated that administration of the compound resulted in tumor regression in xenograft models, suggesting systemic efficacy against malignancies driven by c-Myc overexpression.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including compounds similar to N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide, exhibit significant antimicrobial properties. In a study involving various synthesized compounds, some demonstrated potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound's structure suggests possible interactions with biological targets involved in cancer progression. Similar sulfonamide derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has shown that specific sulfonamide derivatives can effectively target cancer cells by disrupting metabolic pathways essential for cell survival .

Antimalarial Properties

Sulfonamide derivatives have also been explored as antimalarial agents. A rational design approach led to the synthesis of new compounds aimed at inhibiting Plasmodium species responsible for malaria. Some derivatives exhibited promising activity against malaria parasites, indicating that modifications in the sulfonamide structure could enhance efficacy against this disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Carbazole Core : The synthesis begins with the preparation of the carbazole moiety through cyclization reactions.
  • Hydroxypropyl Substitution : This step introduces the hydroxypropyl group into the structure.
  • Furan and Sulfonamide Linkage : The final steps involve attaching the furan moiety and forming the sulfonamide bond.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have documented the efficacy of related compounds:

  • Antimicrobial Study : A recent study synthesized a series of benzenesulfonamides and evaluated their antimicrobial properties against various pathogens. Compounds similar to this compound showed significant inhibition rates against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro studies revealed that certain sulfonamide derivatives could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .
  • Antimalarial Development : A compound structurally related to this sulfonamide was investigated for its ability to inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in malaria parasites. The results indicated a strong potential for development into a new class of antimalarial drugs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Neurogenic Carbazole Derivatives

Compound 2 : N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide
  • Structural Differences :
    • Bromine substituents at carbazole positions 3 and 6 (vs. chlorine in the target compound).
    • 3-Methoxyphenyl group instead of furan-2-ylmethyl.
  • Biological Activity: Promotes neurogenesis in neural stem cells (NSCs) by inducing final cell division during differentiation.
  • Key Insight : Halogen type (Br vs. Cl) and aryl group (methoxyphenyl vs. furan) influence neurogenic mechanisms and metabolic stability.
P7C3 Derivatives :
  • Example: 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol Lacks the sulfonamide moiety and furan group. Enhances neurogenesis via neuroprotection, contrasting with the target compound’s proposed cell-division induction .

Circadian Clock Modulators

KL001 : N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide
  • Structural Differences: Methanesulfonamide (mesyl) group instead of tosyl. No halogen substitutions on the carbazole ring.
  • Biological Activity :
    • Stabilizes cryptochrome (CRY) proteins, extending the circadian period in mammalian cells. The target compound’s dichloro substitutions may enhance CRY binding affinity .
KL021 : N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)cyclopropanesulfonamide
  • Structural Differences :
    • Cyclopropanesulfonamide instead of tosyl.
  • Activity : Similar CRY stabilization but with reduced metabolic stability compared to tosyl derivatives due to smaller sulfonamide groups .

Sulfonamide Variants

BJS279357 : N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide
Tosyl-Containing Analogues :
  • Example : N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide
    • Simplest tosyl derivative without carbazole or furan groups.
    • Serves as a foundational structure for studying sulfonamide contributions to bioactivity .

Structural and Pharmacokinetic Comparisons

Compound Carbazole Substituents Sulfonamide Group Biological Activity
Target Compound 3,6-Cl₂ 4-Methylbenzenesulfonamide Neurogenesis, circadian modulation
Compound 2 3,6-Br₂ 4-Methylbenzenesulfonamide Neurogenesis (cell-division induction)
KL001 None Methanesulfonamide CRY stabilization
KL021 None Cyclopropanesulfonamide CRY stabilization
BJS279357 None Methanesulfonamide Undisclosed (structural analogue)
Key Observations:

Halogen Effects : Chlorine (smaller, more electronegative) may improve metabolic stability over bromine.

Sulfonamide Groups : Tosyl enhances hydrophobic interactions, favoring protein binding; smaller groups (mesyl, cyclopropane) reduce steric hindrance.

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential research applications?

The compound features a 3,6-dichlorocarbazole core , a 2-hydroxypropyl linker , a furan-2-ylmethyl group , and a 4-methylbenzenesulfonamide moiety (molecular formula: C₂₇H₂₆Cl₂N₂O₄S) .

  • Carbazole derivatives are known for their π-conjugated systems, enabling applications in optoelectronics or as kinase inhibitors.
  • The dichloro substitution enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
  • The sulfonamide group is a common pharmacophore in drug discovery, often contributing to hydrogen bonding and solubility.
  • Methodological insight : Prioritize computational docking studies to predict binding affinities to targets like tyrosine kinases or DNA topoisomerases, leveraging tools like AutoDock Vina .

Q. What synthetic routes are recommended for preparing this compound, and what are critical purification steps?

A plausible synthesis involves:

Carbazole functionalization : Introduce 3,6-dichloro groups via electrophilic substitution using Cl₂/FeCl₃ .

Propyl linker addition : React with epichlorohydrin under basic conditions to form the 2-hydroxypropyl intermediate.

Sulfonamide coupling : Use a Mitsunobu reaction or nucleophilic substitution to attach the 4-methylbenzenesulfonamide and furan-2-ylmethyl groups .

  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (≥95%) and ¹H/¹³C NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular weight (474.575 g/mol) and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve stereochemical ambiguities (e.g., undefined hydroxypropyl configuration) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S content) .

Advanced Research Questions

Q. How do stereochemical variations at the 2-hydroxypropyl group impact biological activity?

  • Hypothesis : The undefined stereochemistry at the hydroxypropyl group () may lead to enantiomers with divergent bioactivities.
  • Methodology :
    • Synthesize enantiomers using chiral catalysts (e.g., Sharpless asymmetric epoxidation) .
    • Compare in vitro activity (e.g., IC₅₀ in kinase inhibition assays) and pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .
  • Data contradiction example : If one enantiomer shows higher potency but lower solubility, consider prodrug strategies or co-solvent systems .

Q. How can researchers resolve discrepancies between computational binding predictions and experimental activity data?

  • Case study : If molecular docking predicts strong binding to EGFR kinase, but in vitro assays show weak inhibition:
    • Validate computational models with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
    • Check for off-target effects using proteome-wide profiling (e.g., kinome-wide selectivity screening).
    • Evaluate assay conditions (e.g., ATP concentration in kinase assays) to rule out false negatives .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

  • Solubility enhancement :
    • Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt.
    • Nanoformulation : Use lipid-based nanoparticles (e.g., liposomes) to improve oral bioavailability.
  • Metabolic stability : Introduce deuterium at metabolically labile sites (e.g., hydroxypropyl group) to prolong half-life .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability studies :
    • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
    • Photostability : Expose to UV light (ICH Q1B guidelines); use amber glass vials to prevent carbazole ring oxidation .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

  • Materials science : The carbazole core’s fluorescence properties suggest utility in organic light-emitting diodes (OLEDs). Collaborate with material scientists to measure electroluminescence efficiency .
  • Catalysis : Explore use as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Common issues :
    • Steric hindrance from the bulky carbazole group.
    • Solution : Optimize reaction temperature (e.g., 80°C in DMF) or switch to microwave-assisted synthesis.
    • Byproduct formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.